![molecular formula C16H11ClO3 B14906037 4-[(E)-3-(4-chlorophenyl)-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B14906037.png)
4-[(E)-3-(4-chlorophenyl)-3-oxo-prop-1-enyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a 4-chlorophenyl group and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-acetylbenzoic acid in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods: On an industrial scale, the production of (E)-4-(3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography further enhance the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions: (E)-4-(3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃) in the presence of catalysts like iron(III) chloride (FeCl₃).
Major Products Formed:
Oxidation: Formation of 4-(4-chlorophenyl)-4-oxobutanoic acid.
Reduction: Formation of 4-(4-chlorophenyl)-3-hydroxypropanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(E)-4-(3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its versatile chemical structure.
Mechanism of Action
The mechanism of action of (E)-4-(3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.
Comparison with Similar Compounds
- (E)-4-(3-(4-Methylphenyl)-3-oxoprop-1-en-1-yl)benzoic acid
- (E)-4-(3-(4-Bromophenyl)-3-oxoprop-1-en-1-yl)benzoic acid
- (E)-4-(3-(4-Fluorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid
Comparison:
- Uniqueness: The presence of the 4-chlorophenyl group in (E)-4-(3-(4-Chlorophenyl)-3-oxoprop-1-en-1-yl)benzoic acid imparts unique electronic and steric properties, influencing its reactivity and biological activity.
- Reactivity: Compared to its analogs with different substituents (methyl, bromine, fluorine), the chlorine atom affects the compound’s reactivity in electrophilic and nucleophilic reactions.
- Biological Activity: The specific substituent on the phenyl ring can significantly alter the compound’s interaction with biological targets, leading to variations in its pharmacological properties.
Properties
Molecular Formula |
C16H11ClO3 |
|---|---|
Molecular Weight |
286.71 g/mol |
IUPAC Name |
4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C16H11ClO3/c17-14-8-6-12(7-9-14)15(18)10-3-11-1-4-13(5-2-11)16(19)20/h1-10H,(H,19,20)/b10-3+ |
InChI Key |
LOYDPLGHYGKNBM-XCVCLJGOSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


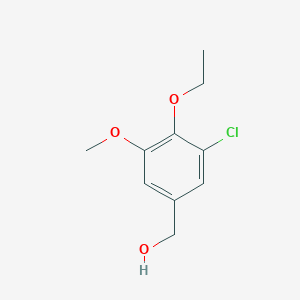
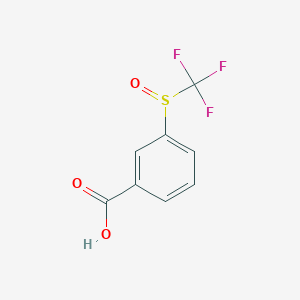
![N-ethyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B14905972.png)

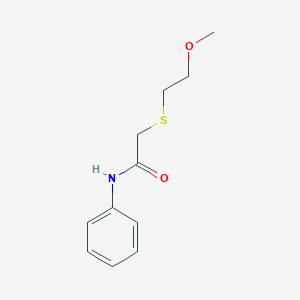
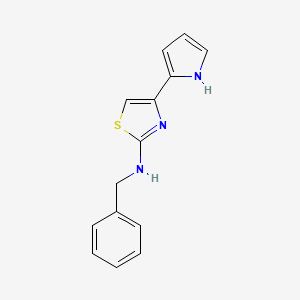
![(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-l-alanine](/img/structure/B14906011.png)
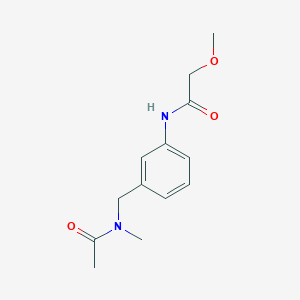
![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B14906024.png)

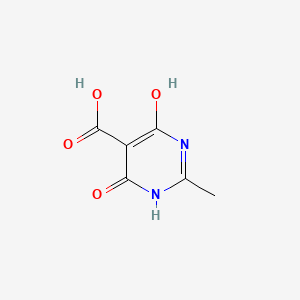
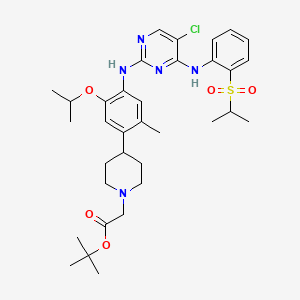
![1-((4-Ethoxyphenyl)amino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B14906039.png)

